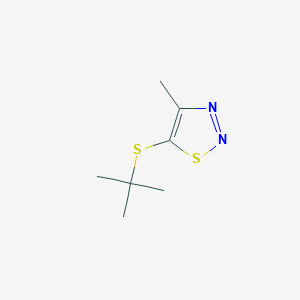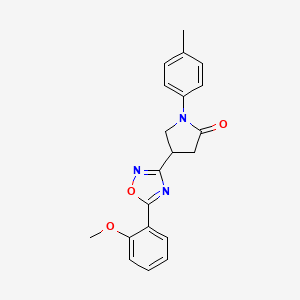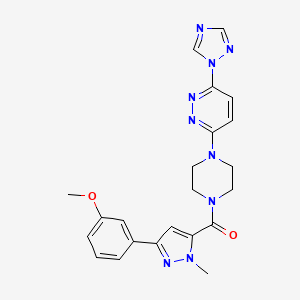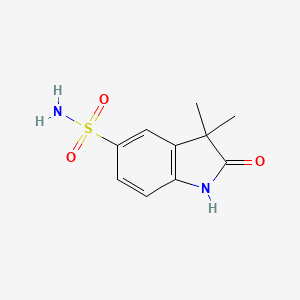![molecular formula C20H22BrNO3 B2974240 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate CAS No. 1794896-73-3](/img/structure/B2974240.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves carbamoylation . For instance, carbamates can be synthesized by carbamoylation of primary and secondary alcohols . The process typically involves a tin-catalyzed transcarbamoylation .Molecular Structure Analysis
The molecular structure of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate” is complex. It contains a bromophenyl group, a carbamoyl group, and a tert-butylbenzoate group.Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be similar to those of other carbamates . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique
X-ray Diffraction Structures and Amyloid-Avid Probe Design
Research involving compounds like 5-bromo-1-methyl-2-[N-methyl-N-(2′-O-tert-butylcarbonatethyl)-4′-aminophenyl]-1H-benzo[d]imidazole and its regioisomers, obtained by N-methylation of 6-bromobenzimidazole derivatives, showcases the utility of X-ray diffraction in elucidating the structure of complex molecules. These structures, consisting of planar benzimidazole and benzene fragments along with a terminal carbamate group, provide a basis for the design of amyloid-avid probes, which are crucial in the study of amyloid-related diseases such as Alzheimer's (Ribeiro Morais et al., 2012).
Synthesis and Catalytic Properties of Metal Complexes
The synthesis of metal complexes, particularly those involving N-heterocyclic carbene (NHC) ligands, highlights the application of these compounds in catalysis. For instance, reactions of bromomethylated phenols with imidazole led to the synthesis of N,N-disubstituted imidazolium bromides, which upon treatment with Zr(NMe2)4, formed NHC zirconium complexes. These complexes were studied for their potential in hydroamination reactions, demonstrating the applicability of such compounds in catalytic processes (Barroso et al., 2014).
Environmental Monitoring and Fragrance Chemical Analysis
The analysis of lysmeral, a fragrance chemical, and its metabolites in human urine samples collected over 18 years provided insights into the exposure trends of such chemicals in the population. This type of study is pivotal for environmental health monitoring and assessing the potential risks associated with chronic exposure to fragrance compounds (Scherer et al., 2020).
Organic Synthesis and Reaction Mechanisms
Research on the generation and reactions of sterically congested triplet diphenylcarbenes, including those with bromine groups, provides insight into the stability and reactivity of such intermediates in organic synthesis. These studies are crucial for understanding the mechanisms underlying various organic reactions and for developing new synthetic methodologies (Tomioka et al., 2002).
Propriétés
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO3/c1-20(2,3)16-8-6-15(7-9-16)19(24)25-13-18(23)22-12-14-4-10-17(21)11-5-14/h4-11H,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFYKMAQDFDUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2974160.png)
![N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2974162.png)

![[(1-cyanocyclopentyl)carbamoyl]methyl 3-bromo-1H-indole-2-carboxylate](/img/structure/B2974164.png)
![N-[2-Fluoro-1-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2974165.png)
![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2974169.png)


![2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2974174.png)
![2-Chloro-N-[[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2974176.png)
